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molecular formula C12H15NOS B8351472 Piperidine-4-carbothioic acid S-phenyl ester

Piperidine-4-carbothioic acid S-phenyl ester

Cat. No. B8351472
M. Wt: 221.32 g/mol
InChI Key: MIAXHGISGIUBDZ-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of 4-phenylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester (1.11 g, 3.45 mmol) in dichloromethane (10 mL) was then added TFA (2 mL) the reaction was then stirred at 25° C. for 2.5 hours and the solvent was removed under vacuum and the crude material was co-evaporated 3 times with dichloromethane to afford the title compound (750 mg, 3.31 mmol). The crude material was used directly in the next step without subsequent purification. MS (ESI) m/z 221.8 (M+H+); HPLC (Insertsil ODS3 100×3 mm C-18 column: mobile phase: 5-95% acetonitrile/water with 0.1% TFA, at 1 mL/min over 7.75 min.), t=1.29 min.
Name
4-phenylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([S:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[C:17]1([S:16][C:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:15])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
4-phenylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)SC1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.31 mmol
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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